7-fluoro-5-methoxy-1H-indole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 5,7-disubstituted indole features a unique push-pull electronic system: electron-donating methoxy at C5 and electron-withdrawing fluorine at C7. Unlike mono-substituted analogs, this precise regiochemistry ensures consistent SAR, metabolic stability, and reactivity in hit-to-lead programs. Procuring the exact regioisomer eliminates activity cliffs and reproducibility issues in library synthesis, agrochemical development, and probe design. High purity (≥98%) minimizes side reactions during scale-up. Choose this building block for reliable, reproducible discovery chemistry.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 1106942-47-5
Cat. No. B6614923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-5-methoxy-1H-indole
CAS1106942-47-5
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CN2)F
InChIInChI=1S/C9H8FNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
InChIKeyZZVYPTICESWIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-5-methoxy-1H-indole (CAS 1106942-47-5): Core Indole Scaffold for Procurement Specifications


7-Fluoro-5-methoxy-1H-indole is a disubstituted indole heterocycle (C9H8FNO, MW 165.16 g/mol) characterized by a fluorine atom at the 7-position and a methoxy group at the 5-position of the indole core [1]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery, where the specific 5,7-substitution pattern introduces distinct electronic and steric properties compared to the unsubstituted indole or monosubstituted analogs [2]. Its utility lies in its ability to undergo further functionalization—such as electrophilic substitution at the 3-position or N-alkylation—enabling the construction of complex libraries for structure-activity relationship (SAR) studies [2].

Why Generic Indole Scaffolds Cannot Replace 7-Fluoro-5-methoxy-1H-indole in Discovery Chemistry


In discovery chemistry, the premise that any methoxy- or fluoro-substituted indole can be freely interchanged is flawed because the regiochemistry of substitution dictates the electron density distribution, metabolic stability, and subsequent reactivity of the scaffold [1]. The simultaneous presence of an electron-donating methoxy group at C5 and an electron-withdrawing fluorine at C7 creates a unique push-pull electronic system that cannot be replicated by compounds lacking this exact arrangement, such as 5-methoxyindole or 7-fluoroindole alone [2]. Consequently, substituting 7-fluoro-5-methoxy-1H-indole with a positional isomer or a mono-substituted analog invariably alters the physicochemical profile (e.g., lipophilicity, hydrogen-bonding capacity) and the trajectory of downstream synthetic derivatization, making independent procurement of the specific regioisomer essential for reproducible SAR or process chemistry [2].

Quantitative Differentiation of 7-Fluoro-5-methoxy-1H-indole Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) of 7-Fluoro-5-methoxy-1H-indole vs. Positional Isomers and Mono-substituted Analogs

The computed partition coefficient (XLogP3-AA) of 7-fluoro-5-methoxy-1H-indole is 2.1, a value that reflects the opposing effects of the lipophilic methoxy and the polar fluorine substituents [1]. By comparison, the mono-substituted analog 5-methoxy-1H-indole exhibits a higher XLogP3 of 2.5 [2], while 7-fluoro-1H-indole is considerably more polar with an XLogP3 of 1.5 [3]. The target compound thus occupies a distinct intermediate lipophilicity range that is often associated with improved permeability and metabolic stability in drug discovery campaigns [4].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Acceptor Capacity: 7-Fluoro-5-methoxy-1H-indole vs. 5-Methoxyindole and 6-Fluoro-5-methoxyindole

The topological polar surface area (TPSA) of 7-fluoro-5-methoxy-1H-indole is computed as 25 Ų, arising from one H-bond donor and two H-bond acceptors [1]. This is equivalent to the TPSA of the positional isomer 6-fluoro-5-methoxy-1H-indole [2], but distinct from 5-methoxy-1H-indole (TPSA = 25 Ų, with one donor and one acceptor) [3] and 7-fluoro-1H-indole (TPSA = 16 Ų, one donor, one acceptor) [4]. While TPSA values are identical for the target and 6-fluoro isomer, the fluorine placement at C7 versus C6 creates a different spatial arrangement of the H-bond acceptor, which can influence target recognition in a manner not captured by aggregate descriptors.

Molecular Recognition Binding Affinity Scaffold Design

Synthetic Utility: Differential Reactivity at the Indole C3 Position Dictated by 5,7-Substitution

The electron-withdrawing fluorine at C7 deactivates the indole ring toward electrophilic aromatic substitution, while the electron-donating methoxy at C5 activates the ring and directs substitution to the C4 or C6 positions [1]. This push-pull electronic character renders the C3 position of 7-fluoro-5-methoxy-1H-indole uniquely susceptible to regioselective formylation or halogenation compared to 5-methoxyindole, where the absence of fluorine leads to a different positional selectivity profile [2]. In practical terms, commercial suppliers provide this compound at purities of ≥97% , enabling its direct use in library synthesis without additional purification, a reliability factor that is less consistently guaranteed for custom-synthesized positional isomers.

Synthetic Chemistry Regioselective Functionalization Building Block Purity

Optimal Procurement-Driven Application Scenarios for 7-Fluoro-5-methoxy-1H-indole


Synthesis of 3-Substituted Indole Libraries for Kinase Inhibitor Discovery

The unique 5,7-substitution pattern of 7-fluoro-5-methoxy-1H-indole provides a pre-optimized core for generating focused libraries of 3-aryl or 3-amide indole derivatives. The fluorine atom at C7 can improve metabolic stability and modulate the pKa of the indole NH, while the methoxy group at C5 contributes to target binding and solubility [1]. Procurement of the specific regioisomer ensures that the resulting library members maintain a consistent structure-activity relationship, which is critical for hit-to-lead progression.

Development of Indole-Based Agrochemical Intermediates

Fluorinated indoles are increasingly explored in agrochemicals for their enhanced environmental stability and bioavailability [2]. 7-Fluoro-5-methoxy-1H-indole serves as a key building block for the synthesis of fungicidal or herbicidal indole-3-carboxylic acid derivatives. Its intermediate lipophilicity (XLogP3 = 2.1) makes it suitable for optimizing the log P profile of agrochemical leads, as detailed in Section 3.

Chemical Biology Probe Synthesis Requiring Defined Regiochemistry

For chemical biology applications, such as the design of fluorescent probes or affinity labels, the exact spatial orientation of the fluorine and methoxy substituents can be critical for target engagement [3]. The compound's distinct hydrogen-bond acceptor map, as described in Section 3, ensures that the probe's interaction with its biological target is reproducible, avoiding the activity cliffs that can arise from using a positional isomer.

Process Chemistry Route Scouting for Fluorinated Indole APIs

When scaling up a synthetic route for an active pharmaceutical ingredient (API) that contains a 7-fluoro-5-methoxyindole fragment, the high purity (≥97%) and consistent quality of the commercially available building block minimize the risk of side-reactions and simplify downstream purification . This reliability is a key differentiator from custom-synthesized batches of less common regioisomers, which may require in-house quality control and purification.

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